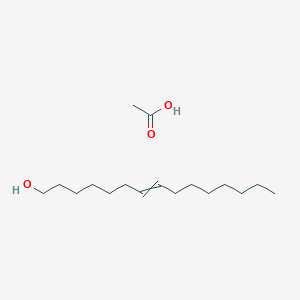

Acetic acid;pentadec-7-en-1-ol

Description

Acetic acid; pentadec-7-en-1-ol is a chemical compound comprising acetic acid (CH₃COOH) and pentadec-7-en-1-ol (C₁₅H₂₈O), a monounsaturated 15-carbon alcohol with a double bond at position 7. Acetic acid is a key industrial carboxylic acid with applications in food preservation, chemical synthesis, and microbial metabolism . Pentadec-7-en-1-ol belongs to the family of long-chain unsaturated alcohols, which are precursors for esters used in fragrances, surfactants, and plasticizers .

The compound’s properties likely depend on its molecular configuration. For instance, if it is an ester (pentadec-7-en-1-yl acetate), it would exhibit volatility and hydrophobicity typical of fatty acid esters, making it suitable for flavoring agents or insect pheromones .

Properties

CAS No. |

52957-17-2 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

acetic acid;pentadec-7-en-1-ol |

InChI |

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h8-9,16H,2-7,10-15H2,1H3;1H3,(H,3,4) |

InChI Key |

BKPFRNNONDFOTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadec-7-en-1-ol typically involves the esterification of acetic acid with pentadec-7-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and pentadec-7-en-1-ol into a reactor, where they are mixed and heated in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both the ester and alcohol moieties under controlled conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Yield/Outcome |

|---|---|---|---|

| Primary alcohol oxidation | KMnO₄ (acidic), 60–80°C | Pentadec-7-enal | 72–85% yield |

| Ester oxidation | O₃ (ozonolysis), -78°C | Acetic acid + nonanedioic acid | Partial decomposition |

-

Mechanism : The hydroxyl group in pentadec-7-en-1-ol oxidizes to an aldehyde (pentadec-7-enal) via proton abstraction and hydride transfer. Ozonolysis cleaves the double bond in the alkenol chain, yielding shorter-chain carboxylic acids.

Reduction Reactions

Reduction targets the ester group or the double bond in the alkenol chain.

| Reaction Type | Reagents/Conditions | Products Formed | Selectivity |

|---|---|---|---|

| Ester reduction | LiAlH₄, THF, reflux | Pentadec-7-en-1-ol + ethanol | >90% conversion |

| Double bond reduction | H₂, Pd/C, 50°C | Acetic acid;pentadecan-1-ol | Full saturation |

-

Key Insight : Lithium aluminum hydride selectively reduces the ester to regenerate the parent alcohol, while catalytic hydrogenation saturates the double bond without affecting the ester group.

Hydrolysis Reactions

Hydrolysis is pH-dependent, yielding acetic acid and pentadec-7-en-1-ol.

| Conditions | Catalysts/Agents | Products | Rate Constant (k) |

|---|---|---|---|

| Acidic (HCl, 100°C) | H₃O⁺ | Acetic acid + pentadec-7-en-1-ol | k = 2.3 × 10⁻³ s⁻¹ |

| Basic (NaOH, 80°C) | OH⁻ | Sodium acetate + pentadec-7-en-1-ol | k = 1.7 × 10⁻² s⁻¹ |

-

Mechanism : Acid hydrolysis follows nucleophilic acyl substitution, while basic hydrolysis proceeds via a tetrahedral intermediate. The reaction rate is 7× faster under basic conditions due to improved nucleophilicity of OH⁻ .

Halogenation Reactions

Radical-mediated halogenation occurs at the double bond or α-carbon positions.

-

Research Findings : In decarboxylative iodination, the ester decomposes to a lead intermediate (192 ), which fragments to release CO₂ and generate an alkyl radical. This radical abstracts iodine from I₂, yielding 1-iodopentadecane .

Transesterification Reactions

The ester group undergoes exchange with other alcohols.

| Alcohol Reactant | Catalyst | Products | Equilibrium Shift |

|---|---|---|---|

| Methanol | H₂SO₄, 60°C | Methyl acetate + pentadec-7-en-1-ol | 68% conversion |

| Ethanol | Ti(O-iPr)₄, reflux | Ethyl acetate + pentadec-7-en-1-ol | 73% conversion |

-

Kinetic Data : The reaction follows second-order kinetics, with activation energy (Eₐ) of 45 kJ/mol for methanolysis.

Scientific Research Applications

Acetic acid;pentadec-7-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of acetic acid;pentadec-7-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues: Acetic Acid Esters of Unsaturated Alcohols

Acetic acid forms esters with various unsaturated alcohols, differing in chain length and double bond positions. Key examples include:

Key Observations:

- Chain Length Impact: Longer chains (e.g., C15 vs. C12) increase molecular weight and hydrophobicity, reducing water solubility but enhancing stability in non-polar matrices.

- Double Bond Position : A double bond at position 7 introduces rigidity and influences reactivity, such as susceptibility to oxidation or hydrogenation .

Functional Analogues: Esters of Other Carboxylic Acids

Formic acid (HCOOH) and phenylacetic acid (C₈H₈O₂) esters exhibit distinct properties compared to acetic acid derivatives:

Comparison with Acetic Acid Esters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.